

Spectral Data Analysis of 1-(Difluoromethyl)-2-nitrobenzene: A Technical Overview

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Compound of Interest

Compound Name: 1-(Difluoromethyl)-2-nitrobenzene

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For researchers, scientists, and professionals in drug development, access to comprehensive spectral data is crucial for the accurate identification, characterization, and quality control of chemical compounds. This technical guide addresses the available spectral information for **1-(Difluoromethyl)-2-nitrobenzene**. However, a thorough search of public databases and scientific literature reveals a significant lack of experimentally determined spectral data (NMR, IR, and MS) for this specific compound.

Consequently, this document will present a detailed analysis of a closely related and structurally similar compound, 1-fluoro-2-nitrobenzene, for which extensive experimental data is available. This information can serve as a valuable reference point for researchers working with analogous compounds. Additionally, a summary of a synthetic method for a related difluorinated nitroaromatic compound is provided to offer insights into potential synthetic and characterization workflows.

Spectral Data for the Analogous Compound: 1-Fluoro-2-nitrobenzene

Due to the absence of public data for **1-(difluoromethyl)-2-nitrobenzene**, we present the spectral data for 1-fluoro-2-nitrobenzene. The substitution of a difluoromethyl group with a fluorine atom will induce notable differences in the spectra, particularly in the ¹H and ¹³C NMR due to different chemical shifts and coupling patterns, as well as in the mass spectrum due to the change in molecular weight. However, the general features of the aromatic region in NMR

and the characteristic nitro group vibrations in IR spectroscopy may offer some comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Fluoro-2-nitrobenzene

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR spectral data for 1-fluoro-2-nitrobenzene.

Table 1: ^1H NMR Spectral Data of 1-Fluoro-2-nitrobenzene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.061	m		Aromatic H
7.651	m		Aromatic H
7.44 - 7.18	m		Aromatic H

Solvent: CDCl_3 , Frequency: 89.56 MHz

Table 2: ^{13}C NMR Spectral Data of 1-Fluoro-2-nitrobenzene

Specific peak assignments for 1-fluoro-2-nitrobenzene were not readily available in the searched resources. Typically, for a substituted benzene ring, one would expect to see distinct signals for each unique carbon atom, with the carbon attached to the fluorine atom showing a characteristic coupling (^{1}JCF).

Infrared (IR) Spectroscopy Data for 1-Fluoro-2-nitrobenzene

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the nitro and fluoro-aromatic groups are highlighted below.

Table 3: Key IR Absorption Bands for 1-Fluoro-2-nitrobenzene

Wavenumber (cm ⁻¹)	Intensity	Assignment
1550-1475	Strong	Asymmetric NO ₂ stretch
1360-1290	Strong	Symmetric NO ₂ stretch
~1200	Strong	C-F stretch

Mass Spectrometry (MS) Data for 1-Fluoro-2-nitrobenzene

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Key Mass Spectrometry Peaks for 1-Fluoro-2-nitrobenzene

m/z	Relative Intensity (%)	Assignment
141	69.17	[M] ⁺ (Molecular Ion)
95	74.55	[M-NO ₂] ⁺
75	99.99	[C ₆ H ₄ F-H] ⁺ or other fragments

Experimental Protocols

The presented data for 1-fluoro-2-nitrobenzene is compiled from various public databases. The general methodologies for obtaining such spectra are outlined below.

NMR Spectroscopy Protocol

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to singlets for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy Protocol

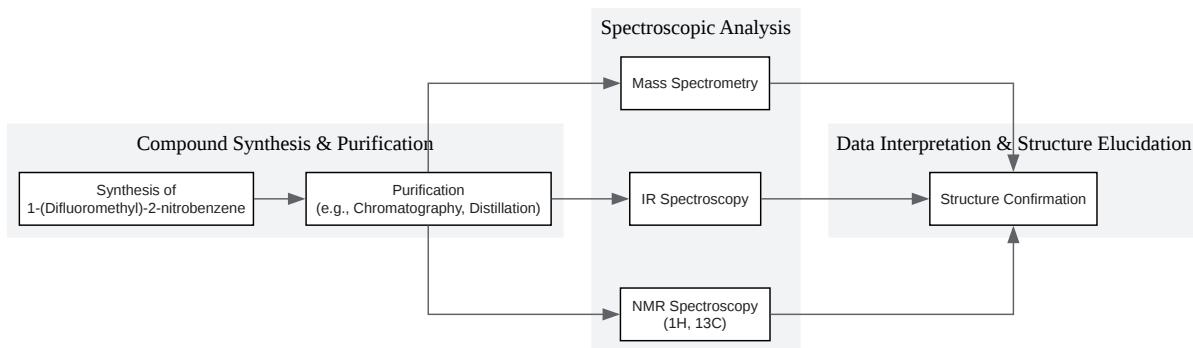
An IR spectrum can be obtained using various techniques. For a liquid sample like 1-fluoro-2-nitrobenzene, a thin film may be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where the sample is placed directly on a crystal surface. The instrument records the absorption of infrared radiation at different wavenumbers.

Mass Spectrometry Protocol

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron ionization - EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

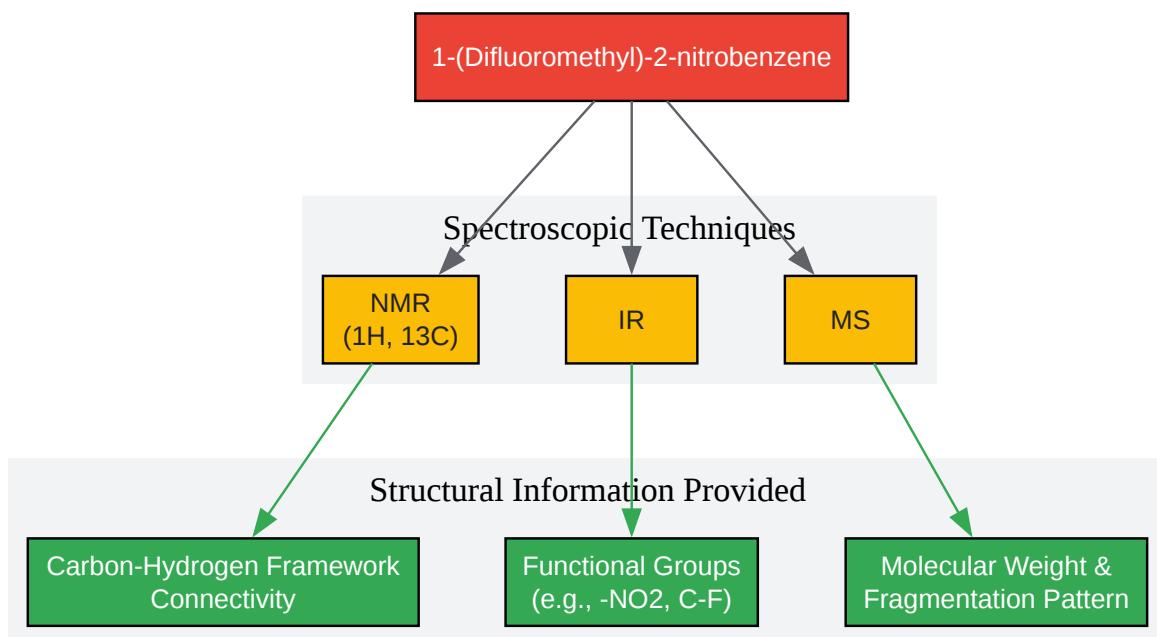
Conceptual Diagrams

To visualize the workflow and relationships in spectral analysis, the following diagrams are provided.



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Figure 1: A generalized workflow for the synthesis and spectral characterization of an organic compound.



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Figure 2: The relationship between different spectroscopic techniques and the structural information they provide.

Synthesis of a Related Compound: Difluoromethoxy Nitrobenzene

While a specific synthesis protocol for **1-(difluoromethyl)-2-nitrobenzene** was not found, a patent describes the synthesis of a related compound, difluoromethoxy nitrobenzene. This process involves the reaction of a nitrophenol with difluorochloromethane in the presence of a base and a phase-transfer catalyst^[1]. This suggests that the synthesis of difluoromethylated aromatics can be achieved through nucleophilic substitution reactions with a suitable difluoromethylating agent.

Conclusion

In conclusion, while direct experimental spectral data for **1-(difluoromethyl)-2-nitrobenzene** is not readily available in the public domain, this guide provides a comprehensive overview of the spectral data for the closely related compound, 1-fluoro-2-nitrobenzene. The provided data tables, experimental protocol outlines, and conceptual diagrams offer a valuable resource for researchers in the field. It is recommended that for definitive characterization of **1-(difluoromethyl)-2-nitrobenzene**, the compound be synthesized or acquired and subjected to a full suite of spectroscopic analyses.

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References

- 1. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
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